

Independent Validation of MI-3454's Anti-Leukemic Activity: A Comparative Guide

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Compound of Interest

Compound Name: MI-3454

Cat. No.: B2794154

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic performance of **MI-3454**, a potent and orally bioavailable small molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction. The data presented is collated from independent studies validating its efficacy against leukemias with MLL1 gene rearrangements or Nucleophosmin 1 (NPM1) mutations.

Overview of MI-3454

MI-3454 is a highly selective inhibitor of the menin-MLL1 interaction, a critical dependency for the proliferation of certain acute leukemia subtypes.^{[1][2]} It has demonstrated subnanomolar inhibitory activity in biochemical assays (IC₅₀ = 0.51 nM) and potent anti-proliferative effects in various leukemia cell lines and patient-derived xenograft (PDX) models.^{[3][4]} Mechanistically, **MI-3454** disrupts the menin-MLL1 complex, leading to the downregulation of key leukemogenic target genes, including HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in leukemic cells.^[1]

Comparative Performance Analysis

The efficacy of **MI-3454** has been benchmarked against other menin-MLL1 inhibitors and shows superior activity compared to earlier generation compounds. Its high potency and favorable pharmacokinetic properties have established it as a significant compound in the development of targeted therapies for acute leukemia.

Table 1: In Vitro Anti-Proliferative Activity of Menin-MLL1 Inhibitors

Compound	Cell Line	MLL Fusion	GI50 / IC50 (nM)	Reference
MI-3454	MV-4-11	MLL-AF4	7 - 7.6	
MI-3454	MOLM13	MLL-AF9	12.5 - 27	
MI-3454	KOPN-8	MLL-ENL	7 - 27	
MI-3454	SEM	MLL-AF4	7 - 27	
MI-3454	RS4-11	MLL-AF4	7 - 27	
MI-538	MV-4-11	MLL-AF4	21	
MI-503	-	-	~30 (IC50 for interaction)	
MI-2	MV-4-11	MLL-AF4	446	
MI-3	MV-4-11	MLL-AF4	648	
MIV-6	MV4;11	MLL-AF4	Strong inhibition (dose-dependent)	
MIV-3R	MV4;11	MLL-AF4	Strong inhibition (dose-dependent)	
KO-539 (Ziftomenib)	-	-	Structurally related analog of MI-3454	

Note: GI50 is the concentration for 50% inhibition of cell proliferation. IC50 values may refer to biochemical interaction assays.

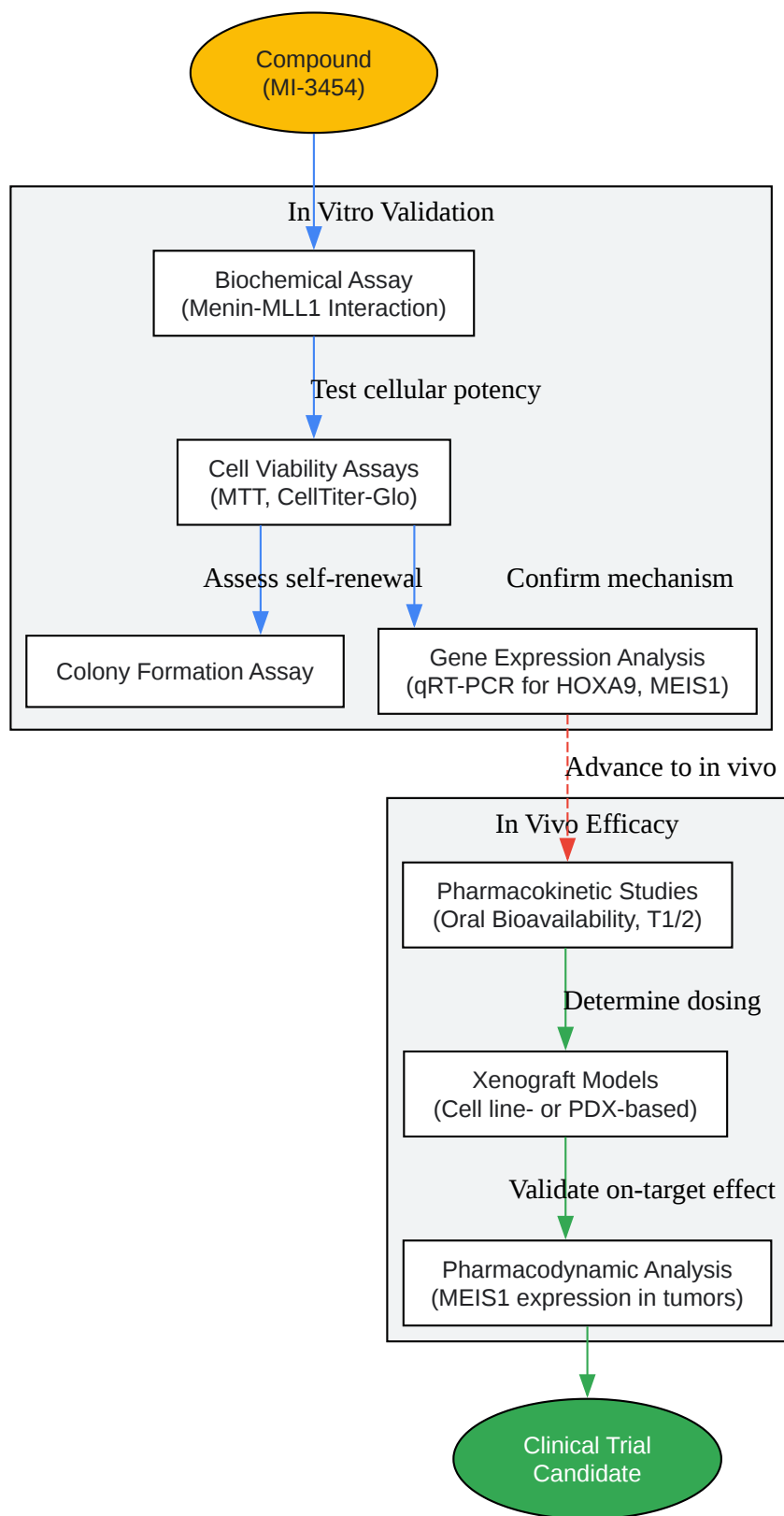
Table 2: In Vivo Efficacy of MI-3454 in Preclinical Leukemia Models

Model Type	Leukemia Subtype	Treatment Regimen	Key Outcomes	Reference
Xenograft (MOLM13 cells)	MLL-rearranged (MLL-AF9)	100 mg/kg, p.o., b.i.d.	Markedly prolonged survival.	
Xenograft (MV-4-11 cells)	MLL-rearranged (MLL-AF4)	120 mg/kg, p.o. (q.d. or b.i.d.)	Significant reduction of human CD45+ cells in blood, spleen, and bone marrow.	
Patient-Derived Xenograft (PDX)	MLL-rearranged	Single agent	Induced complete remission or blocked leukemia progression.	
Patient-Derived Xenograft (PDX)	NPM1-mutated	Single agent	Induced complete remission or regression of leukemia.	
Pediatric Leukemia Model	MLL-rearranged	Not specified	Increased survival from 21 to 50 days (~140% increase).	

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for **MI-3454** and a typical workflow for its preclinical validation.

Caption: Mechanism of action of **MI-3454** in MLL-rearranged leukemia.



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